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Introduction
Carcinoembryonic antigen (CEA) is a well-known tumor-associated antigen overexpressed in

over 90% of pancreatic cancers, making it a prime target for immunotherapy.[1][2][3] However,

CEA is often poorly immunogenic due to immune tolerance.[1][2][3] CAP1-6D is a modified

CEA peptide, an altered peptide ligand, designed to overcome this tolerance and elicit a robust

anti-tumor immune response.[1][2][3] Specifically, CAP1-6D is a modified version of the CEA

epitope CAP-1 (YLSGANLNL), with an asparagine to aspartic acid substitution at position 6

(YLSGADLNL), which enhances its binding to HLA-A2 and stimulates a more potent cytotoxic T

lymphocyte (CTL) response.[1] This document provides detailed application notes and

protocols for the use of CAP1-6D in pancreatic cancer research, based on findings from a

randomized pilot phase I clinical trial.[1][2][3][4]

Mechanism of Action: Eliciting an Anti-CEA Immune
Response
CAP1-6D functions as a cancer vaccine to stimulate the patient's immune system to recognize

and attack CEA-expressing pancreatic cancer cells. The vaccine, composed of the CAP1-6D
peptide, is emulsified with an adjuvant (Montanide ISA-51) and administered with a

granulocyte-macrophage colony-stimulating factor (GM-CSF).[1][2][5] This formulation is

designed to recruit and activate antigen-presenting cells (APCs), such as dendritic cells, at the
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vaccination site.[5] These APCs then process and present the CAP1-6D peptide on their

surface via HLA-A2 molecules to CD8+ T cells. This interaction leads to the activation and

expansion of CEA-specific CTLs that can then identify and eliminate pancreatic cancer cells

expressing the native CEA peptide.[1]
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Figure 1: Proposed mechanism of CAP1-6D induced anti-tumor immunity.

Quantitative Data Summary
The following tables summarize the key quantitative findings from the randomized pilot phase I

trial of CAP1-6D in patients with pancreatic adenocarcinoma. The study evaluated three

different dose levels of the CAP1-6D peptide.[1][2][3][4]

Table 1: Patient Demographics and Disease Stage[4]

Characteristic Value

Number of Enrolled Patients 19

Number of Evaluable Patients 14

Median Age (range) 60 (27-86)

Female 68%

ECOG Performance Status 0 58%

Metastatic Disease 74%

Locally Advanced Disease 5%

Resected Disease 21%
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Table 2: Dose-Dependent Immunologic Response to CAP1-6D Vaccine[1][2][3][4]

Vaccine Arm CAP1-6D Dose
Positive T Cell
Response
Rate

Mean Peak T
Cell Response

Median Peak T
Cell Response

Arm A 10 µg 20% 36.5 - 37 10.5 - 11

Arm B 100 µg 60% 126 - 148.45 51.75 - 52

Arm C 1000 µg (1 mg) 100% 247.69 - 248 270.63 - 271

*T cell response

measured by

IFN-γ ELISPOT

(spots per 104

CD8+ cells)

Table 3: T Cell Response to Wild-Type CEA Peptide[1]

Vaccine Arm CAP1-6D Dose
Mean T Cell
Response

Median T Cell
Response

Arm A 10 µg 22.05 3

Arm B 100 µg 120.5 81

Arm C 1000 µg (1 mg) 188.5 222.5

*T cell response

measured by IFN-γ

ELISPOT (spots per

104 CD8+ cells)

Experimental Protocols
The following are detailed protocols based on the methodologies described in the clinical trial

of CAP1-6D.
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Protocol 1: CAP1-6D Vaccine Formulation and
Administration
This protocol is for the preparation and administration of the CAP1-6D vaccine for in vivo

studies, based on the clinical trial design.[1][2][5]

Materials:

CAP1-6D peptide (YLSGADLNL)

Montanide ISA-51 (adjuvant)

Sargramostim (GM-CSF)

Sterile saline or water for injection

Sterile syringes and needles

Procedure:

Peptide Reconstitution: Reconstitute the lyophilized CAP1-6D peptide to the desired

concentration (e.g., 10 µg, 100 µg, or 1000 µg) using sterile saline or water for injection

according to the manufacturer's instructions.

Emulsification: Emulsify the reconstituted CAP1-6D peptide with Montanide ISA-51 at a 1:1

ratio. This is typically done by mixing the two components between two syringes connected

by a luer lock connector until a stable emulsion is formed.

Adjuvant Addition: On the day of administration, combine the emulsified peptide with GM-

CSF (e.g., 250 mcg).[5]

Administration: Administer the final vaccine formulation subcutaneously. In the clinical trial,

the vaccine was administered to the proximal thigh.[5]

Dosing Schedule: The vaccine was administered every 14 days for each cycle.[4][5]
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Figure 2: Workflow for CAP1-6D vaccine preparation and administration.

Protocol 2: Measurement of T Cell Response by
ELISPOT Assay
This protocol outlines the steps for performing an Enzyme-Linked Immunosorbent Spot

(ELISPOT) assay to quantify the frequency of IFN-γ secreting CD8+ T cells specific for CAP1-
6D or the native CEA peptide.[1][5]

Materials:

Peripheral Blood Mononuclear Cells (PBMCs) from vaccinated subjects

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1574956?utm_src=pdf-body-img
https://www.benchchem.com/product/b1574956?utm_src=pdf-body
https://www.benchchem.com/product/b1574956?utm_src=pdf-body
https://www.benchchem.com/product/b1574956?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4019890/
https://www.clinicaltrials.gov/study/NCT00203892
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CD8+ T cell isolation kit (e.g., magnetic beads)

ELISPOT plates pre-coated with anti-IFN-γ antibody

CAP1-6D peptide and native CEA peptide (CAP-1)

T2 cells (HLA-A2+) for peptide pulsing

Cell culture medium (e.g., RPMI-1640) with supplements

Fetal Bovine Serum (FBS)

Biotinylated anti-IFN-γ detection antibody

Streptavidin-alkaline phosphatase conjugate

BCIP/NBT substrate

ELISPOT plate reader

Procedure:

PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g.,

Ficoll-Paque).[1]

CD8+ T Cell Enrichment: Enrich for CD8+ T cells from the PBMC population using a positive

or negative selection kit according to the manufacturer's protocol.[1]

Peptide Pulsing of Target Cells:

Resuspend T2 cells in serum-free medium.

Pulse the T2 cells with the CAP1-6D peptide or the native CAP-1 peptide at a final

concentration of 10 µg/mL for 2 hours at 37°C.

Wash the peptide-pulsed T2 cells to remove excess peptide.

ELISPOT Assay:
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Plate the enriched CD8+ T cells in the pre-coated ELISPOT plate.

Add the peptide-pulsed T2 cells as stimulators to the wells at an appropriate effector-to-

target ratio.

Include negative controls (unpulsed T2 cells) and positive controls (e.g.,

phytohemagglutinin).

Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.

Spot Development:

Wash the plate to remove cells.

Add the biotinylated anti-IFN-γ detection antibody and incubate.

Wash and add the streptavidin-alkaline phosphatase conjugate.

Wash and add the BCIP/NBT substrate to develop the spots.

Stop the reaction by rinsing with water once spots are visible.

Quantification:

Allow the plate to dry completely.

Count the spots in each well using an automated ELISPOT reader.

Calculate the number of spots per 104 CD8+ T cells.[1]

Conclusion and Future Directions
The CAP1-6D vaccine has demonstrated a dose-dependent ability to elicit a robust CD8+ T cell

response against both the modified and the native CEA peptide in patients with pancreatic

cancer.[1][2][3] The 1 mg peptide dose was found to be the most immunogenic without

significant toxicity.[4] These findings support the further evaluation of CAP1-6D, potentially in

combination with stronger adjuvants or with checkpoint inhibitors to overcome the

immunosuppressive tumor microenvironment in pancreatic cancer.[1][2][3][4] Researchers can
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use the protocols and data presented here as a foundation for preclinical and clinical

investigations into this promising immunotherapeutic approach for pancreatic cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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